Cas no 2145917-83-3 ([1-(Azidomethyl)cyclopropyl]benzene)
![[1-(Azidomethyl)cyclopropyl]benzene structure](https://www.kuujia.com/scimg/cas/2145917-83-3x500.png)
[1-(Azidomethyl)cyclopropyl]benzene Chemical and Physical Properties
Names and Identifiers
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- [1-(azidomethyl)cyclopropyl]benzene
- EN300-1869722
- 2145917-83-3
- [1-(Azidomethyl)cyclopropyl]benzene
-
- Inchi: 1S/C10H11N3/c11-13-12-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2
- InChI Key: LNZOTPFXPINCHB-UHFFFAOYSA-N
- SMILES: N(CC1(C2C=CC=CC=2)CC1)=[N+]=[N-]
Computed Properties
- Exact Mass: 173.095297364g/mol
- Monoisotopic Mass: 173.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 14.4Ų
[1-(Azidomethyl)cyclopropyl]benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869722-10.0g |
[1-(azidomethyl)cyclopropyl]benzene |
2145917-83-3 | 10g |
$3500.0 | 2023-05-26 | ||
Enamine | EN300-1869722-0.5g |
[1-(azidomethyl)cyclopropyl]benzene |
2145917-83-3 | 0.5g |
$781.0 | 2023-05-26 | ||
Enamine | EN300-1869722-0.1g |
[1-(azidomethyl)cyclopropyl]benzene |
2145917-83-3 | 0.1g |
$715.0 | 2023-05-26 | ||
Enamine | EN300-1869722-1.0g |
[1-(azidomethyl)cyclopropyl]benzene |
2145917-83-3 | 1g |
$813.0 | 2023-05-26 | ||
Enamine | EN300-1869722-0.25g |
[1-(azidomethyl)cyclopropyl]benzene |
2145917-83-3 | 0.25g |
$748.0 | 2023-05-26 | ||
Enamine | EN300-1869722-5.0g |
[1-(azidomethyl)cyclopropyl]benzene |
2145917-83-3 | 5g |
$2360.0 | 2023-05-26 | ||
Enamine | EN300-1869722-2.5g |
[1-(azidomethyl)cyclopropyl]benzene |
2145917-83-3 | 2.5g |
$1594.0 | 2023-05-26 | ||
Enamine | EN300-1869722-0.05g |
[1-(azidomethyl)cyclopropyl]benzene |
2145917-83-3 | 0.05g |
$683.0 | 2023-05-26 |
[1-(Azidomethyl)cyclopropyl]benzene Related Literature
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
Additional information on [1-(Azidomethyl)cyclopropyl]benzene
Introduction to [1-(Azidomethyl)cyclopropyl]benzene (CAS No. 2145917-83-3)
[1-(Azidomethyl)cyclopropyl]benzene (CAS No. 2145917-83-3) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, holds promise for various applications in medicinal chemistry and drug development. The presence of both an azide group and a cyclopropyl moiety makes it a versatile intermediate for synthesizing more complex molecules.
The structure of [1-(Azidomethyl)cyclopropyl]benzene is highly intriguing due to its combination of functional groups. The azidomethyl substituent introduces a reactive site that can be exploited in cross-coupling reactions, while the cyclopropyl ring provides steric and electronic properties that influence the compound's reactivity and biological activity. This dual functionality has made it a valuable building block in the synthesis of novel pharmaceuticals.
In recent years, there has been growing interest in the development of small-molecule inhibitors for various therapeutic targets. [1-(Azidomethyl)cyclopropyl]benzene has been explored as a precursor in the synthesis of molecules targeting enzymes involved in cancer pathways. For instance, researchers have utilized its azide group for Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs). These reactions allow for the efficient formation of carbon-carbon bonds, enabling the creation of complex drug candidates with enhanced potency and selectivity.
Moreover, the cyclopropyl moiety in [1-(Azidomethyl)cyclopropyl]benzene has been shown to improve metabolic stability and binding affinity in drug candidates. This feature is particularly important in medicinal chemistry, where optimizing pharmacokinetic properties is crucial for drug efficacy. Studies have demonstrated that incorporating cyclopropyl groups can lead to improved oral bioavailability and reduced susceptibility to enzymatic degradation.
Recent advancements in computational chemistry have also highlighted the potential of [1-(Azidomethyl)cyclopropyl]benzene as a scaffold for drug design. Molecular modeling studies have identified its suitability for targeting protein-protein interactions, which are often difficult to address with traditional small-molecule drugs. By leveraging its unique structural features, researchers are developing novel compounds that can modulate these interactions, offering new therapeutic strategies for challenging diseases.
The compound's reactivity also makes it a valuable tool in synthetic organic chemistry. The azidomethyl group can be selectively transformed into other functional groups through various chemical transformations, such as reduction to an alcohol or displacement by halides. This flexibility allows chemists to tailor the molecule's properties for specific applications, making it a versatile intermediate in drug discovery pipelines.
In conclusion, [1-(Azidomethyl)cyclopropyl]benzene (CAS No. 2145917-83-3) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and reactivity make it an ideal candidate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new methodologies and applications, this compound is poised to play a significant role in the development of next-generation pharmaceuticals.
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